molecular formula C11H13NO4S B2414322 N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 333446-76-7

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2414322
CAS No.: 333446-76-7
M. Wt: 255.29
InChI Key: DDZZVIYWRYLIAL-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a sulfonamide group attached to a benzodioxine ring system, which is further substituted with a prop-2-en-1-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a sulfonamide derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the sulfonamide group is introduced to the benzodioxine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzodioxine derivatives.

Scientific Research Applications

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s interaction with cellular receptors and enzymes is a key area of research to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzodioxine ring with the sulfonamide group and the prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Properties

IUPAC Name

N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-5-12-17(13,14)9-3-4-10-11(8-9)16-7-6-15-10/h2-4,8,12H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZZVIYWRYLIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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